molecular formula C18H20BrNO4S B5976760 Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate

Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate

Cat. No.: B5976760
M. Wt: 426.3 g/mol
InChI Key: CCBMFVKTQLGYHL-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a bromine atom, and a diethylsulfamoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate core One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ringThe final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a debrominated product.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or potassium thiocyanate are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated benzoate derivatives.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-bromo-3-(diethylamino)sulfonylbenzoate: Similar structure but with a diethylamino group instead of a diethylsulfamoyl group.

    Benzyl 4-bromo-3-(methylsulfamoyl)benzoate: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group.

Uniqueness

Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

benzyl 4-bromo-3-(diethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S/c1-3-20(4-2)25(22,23)17-12-15(10-11-16(17)19)18(21)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBMFVKTQLGYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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